molecular formula C9H17NO2 B6617406 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol CAS No. 1508903-22-7

3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol

Cat. No.: B6617406
CAS No.: 1508903-22-7
M. Wt: 171.24 g/mol
InChI Key: XJNSVATUXXCBCZ-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol (CAS 1508903-22-7) is a high-purity chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This bicyclic compound features both a cyclobutane and an oxolane (tetrahydrofuran) ring, and is characterized by the presence of both amine and alcohol functional groups, as represented by the SMILES notation OC1(C2(CN)CCC2)COCC1 . Its structural features make it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel therapeutic agents. Compounds with this structural motif have been investigated as potent agonists for the CX3CR1 receptor, a key target in the research of neurodegenerative diseases, inflammatory conditions, and pain management . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8(2-1-3-8)9(11)4-5-12-7-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNSVATUXXCBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol and Related Core Structures

While specific literature detailing the synthesis of this compound is not extensively documented, established principles in organic synthesis allow for the proposition of viable routes based on the construction of its core structural motifs: the spiro[3.4]octane system, the substituted cyclobutane (B1203170), and the tertiary oxolan-3-ol.

Retrosynthetic Analysis of Key Molecular Fragments

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection can be made at the spirocyclic center, breaking the C-C bond between the cyclobutane and oxolane rings. This leads to two main precursor fragments: a cyclobutane-containing nucleophile and an oxolan-3-one or a related electrophile.

Alternatively, the aminomethyl group can be disconnected, suggesting a precursor such as a cyanocyclobutane or a cyclobutane carboxylic acid derivative. A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-N bond: The primary amine can be derived from the reduction of a nitrile or an azide, or through reductive amination of a cyclobutane carboxaldehyde. This points to a key intermediate: 1-(cyanocyclobutyl)oxolan-3-ol or a related aldehyde.

Disconnection of the spirocyclic C-C bond: The spirocycle can be formed through the addition of a cyclobutyl organometallic reagent to an oxolan-3-one precursor. For instance, a cyclobutyl Grignard reagent could react with a suitably protected oxolan-3-one.

Formation of the cyclobutane ring: The cyclobutane ring itself can be synthesized through various methods, including [2+2] cycloadditions or ring contractions of five-membered rings. chemistryviews.org

Formation of the oxolane ring: The oxolane ring can be constructed via intramolecular cyclization of a suitable diol or haloalcohol.

A key intermediate in a potential synthesis is a derivative of 1-aminocyclobutane-1-carboxylic acid, for which synthetic methods have been developed. enamine.net

Convergent and Divergent Synthesis Approaches for Complex Architectures

The synthesis of complex molecules like this compound can benefit from both convergent and divergent strategies.

Divergent Synthesis: A divergent strategy would involve the synthesis of a common intermediate that can be elaborated into a variety of final products. chemrxiv.orgnih.govacs.org For example, a spiro[3.4]octanone could serve as a versatile intermediate. acs.org From this common scaffold, the ketone could be converted to a tertiary alcohol, and subsequent functional group manipulations on the cyclobutane ring could introduce the aminomethyl group. This approach is efficient for creating a library of related compounds for structure-activity relationship studies. Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes have been shown to provide divergent access to cyclobutyl amines. chemrxiv.org

Regio- and Stereoselective Synthetic Transformations

The synthesis of this compound presents challenges in both regioselectivity and stereoselectivity, as the spirocyclic carbon is a quaternary stereocenter.

Regioselectivity: The regioselective functionalization of the cyclobutane and oxolane rings is crucial. For instance, in a divergent approach starting from a spiro[3.4]octanone, the introduction of the aminomethyl group must be directed to the C1 position of the cyclobutane ring. This can be challenging, and methods for the regioselective substitution of cyclobutane rings often rely on directing groups or the inherent reactivity of the starting materials. researchgate.net Similarly, the synthesis of 3-substituted oxolan-3-ols requires regioselective methods to introduce the hydroxyl group at the desired position. nih.gov

Stereoselectivity: The spirocyclic nature of the target molecule introduces a chiral center at the C3 position of the oxolane ring. Achieving stereocontrol at this center is a significant synthetic challenge. Enantioselective methods for the synthesis of spirocycles are an active area of research. nih.govrsc.org For example, a chiral catalyst could be employed in the key ring-forming reaction to induce asymmetry. The stereoselective synthesis of substituted oxocenes using Lewis acid-promoted cyclization highlights the potential for controlling stereochemistry in the formation of cyclic ethers. nih.gov

Exploration of Novel Synthetic Routes and Innovations

The development of new synthetic methods provides opportunities for more efficient and sustainable routes to complex molecules like this compound.

Development of Efficient and Sustainable Synthesis Protocols

Modern synthetic chemistry emphasizes the development of green and sustainable processes. rsc.org This includes the use of renewable starting materials, reducing the number of synthetic steps, and employing environmentally benign reagents and solvents.

For the synthesis of the oxolane moiety, the use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF). youtube.comrsc.org Furthermore, methods for the sustainable synthesis of chiral tetrahydrofurans from renewable feedstocks like pentoses have been reported. nih.gov

The construction of the cyclobutane ring can also be approached with sustainability in mind. Photocatalytic [2+2] cycloadditions are a powerful tool for cyclobutane synthesis and can often be performed under mild conditions. organic-chemistry.org

Below is a table summarizing potential sustainable approaches for the synthesis of key fragments:

Synthetic FragmentSustainable ApproachKey Features
Oxolane RingDehydration of pentoses nih.govUtilizes renewable biomass as a starting material.
Oxolane RingUse of 2-MeTHF as a solvent rsc.orgBio-based solvent with a better environmental profile than THF.
Cyclobutane RingPhotocatalytic [2+2] cycloaddition organic-chemistry.orgMild reaction conditions, often using visible light.
Cyclobutane RingRing contraction of pyrrolidines chemistryviews.orgProvides access to substituted cyclobutanes from readily available starting materials.

Asymmetric Synthesis for Enantiopure this compound

The presence of a chiral spirocyclic center in the target molecule makes its asymmetric synthesis a key objective for many applications. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For instance, cinchona alkaloid-catalyzed domino reactions have been used to create spiro-dihydropyran architectures with high enantioselectivity. nih.gov A similar strategy could potentially be adapted for the synthesis of the spiro-oxolane system.

Another approach is the use of chiral auxiliaries or chiral catalysts in the key bond-forming steps. For example, a chiral Lewis acid could be used to catalyze the addition of a nucleophile to an oxolan-3-one precursor, thereby setting the stereochemistry at the spirocenter. Asymmetric synthesis of proline derivatives has been achieved through such methods. researchgate.net

The following table outlines potential asymmetric strategies for the synthesis of the chiral spirocyclic core:

Asymmetric StrategyDescriptionPotential Application
OrganocatalysisUse of a small organic molecule as a chiral catalyst. nih.govA chiral amine or acid could catalyze a key C-C bond-forming reaction to create the spirocenter with high enantioselectivity.
Chiral Lewis Acid CatalysisA chiral metal-ligand complex catalyzes the reaction. nih.govCould be used to control the stereoselective addition of a cyclobutyl nucleophile to an oxolane electrophile.
Chiral AuxiliaryA chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.A chiral auxiliary on either the cyclobutane or oxolane precursor could guide the formation of the desired enantiomer of the spirocycle.

Catalytic Strategies in Ring Formation and Functionalization

The construction of the cyclobutane and oxolane rings, as well as their subsequent functionalization, heavily relies on catalytic processes to ensure high efficiency, regioselectivity, and stereoselectivity.

Cyclobutane Ring Synthesis and Functionalization:

The formation of substituted cyclobutane rings can be approached through various catalytic methods, including [2+2] cycloadditions and C-H functionalization. acs.org For instance, the use of transition metal catalysts, such as those based on palladium, rhodium, or nickel, has enabled the direct functionalization of C-H bonds in cyclobutane precursors. acs.orgnih.gov This approach allows for the introduction of functional groups at specific positions on the cyclobutane ring, which is crucial for building the desired substitution pattern of the target molecule. nih.gov Rhodium(II) catalysts, for example, have been shown to effectively catalyze the C-H insertion reactions of cyclobutanes with diazo compounds, offering a pathway to 1,1- and 1,3-disubstituted cyclobutanes. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex cyclobutane derivatives. acs.org These reactions can be employed to form carbon-carbon bonds between a cyclobutane core and various coupling partners. The strategic use of directing groups can guide the catalyst to a specific C-H bond, allowing for precise functionalization. acs.org

Oxolane (Tetrahydrofuran) Ring Synthesis:

The synthesis of the 3-substituted oxolan-3-ol moiety can be achieved through several catalytic routes. One common strategy involves the intramolecular hydroalkoxylation of a γ-hydroxyalkene, often catalyzed by platinum or gold complexes. Another powerful method is the catalytic ring-opening of a suitable epoxide precursor. For instance, a spirocyclic epoxide containing the cyclobutane ring could be opened by a nucleophile under acidic or basic conditions, potentially catalyzed by a Lewis acid, to form the desired oxolan-3-ol structure. rsc.orgacs.org

Photochemical methods have also emerged as a powerful tool for the synthesis of tetrahydrofuran derivatives through ring expansion of oxetanes. rsc.orgresearchgate.net This approach, which can be metal-free, allows for the formation of substituted tetrahydrofurans under mild conditions. rsc.orgresearchgate.net

Synthesis of Chemical Derivatives and Analogs of this compound

The generation of derivatives and analogs of this compound is a key aspect of medicinal chemistry research, allowing for the exploration of structure-activity relationships. nih.govexlibrisgroup.com This involves the systematic modification of the three main components of the molecule: the aminomethyl moiety, the cyclobutyl ring, and the oxolan heterocycle.

Systematic Modification of the Aminomethyl Moiety

The primary amine of the aminomethyl group serves as a versatile handle for a variety of chemical modifications. Standard synthetic transformations can be employed to generate a diverse library of analogs.

Table 1: Examples of Aminomethyl Moiety Modifications

Modification Type Reagents and Conditions Resulting Functional Group
N-Alkylation Alkyl halide, base Secondary or Tertiary Amine
N-Acylation Acyl chloride or anhydride, base Amide
N-Sulfonylation Sulfonyl chloride, base Sulfonamide

These modifications can alter the basicity, polarity, and hydrogen bonding capacity of the aminomethyl group, which can in turn influence the pharmacological properties of the molecule.

Structural Variations of the Cyclobutyl Ring System

The cyclobutane ring provides a rigid scaffold that can be modified to alter the spatial arrangement of the functional groups. nih.gov Synthetic strategies can be employed to introduce substituents, change the ring size, or incorporate unsaturation.

Table 2: Strategies for Cyclobutyl Ring Variation

Variation Strategy Synthetic Approach Potential Outcome
Substitution Catalytic C-H functionalization, acs.org cycloaddition reactions Introduction of alkyl, aryl, or heteroaryl groups
Ring Expansion Ring-rearrangement metathesis niscpr.res.in Synthesis of cyclopentane (B165970) or cyclohexane (B81311) analogs

The introduction of substituents on the cyclobutane ring can impact the molecule's interaction with biological targets by probing different regions of a binding pocket. nih.govexlibrisgroup.com

Diversification of the Oxolan Heterocycle

The oxolan (tetrahydrofuran) ring can also be modified to explore the impact of the heterocyclic portion of the molecule. nih.govresearchgate.net This can involve altering the substitution pattern or replacing the oxygen atom with other heteroatoms.

Table 3: Approaches for Oxolan Ring Diversification

Diversification Method Synthetic Strategy Resulting Structure
Substitution Ring-opening of a functionalized epoxide with various nucleophiles rsc.orgacs.org Introduction of different substituents at the 3-position
Heteroatom Exchange Multi-step synthesis involving ring-opening and re-cyclization Synthesis of pyrrolidine (B122466) or thiolane analogs

The polarity and hydrogen bonding capabilities of the molecule can be fine-tuned by modifying the oxolan ring. nih.govnih.gov

Preparation of Precursors and Intermediates for Research

The synthesis of this compound and its analogs relies on the availability of key precursors and intermediates. A plausible synthetic route could start from commercially available or readily synthesized starting materials.

One potential precursor is 1-(hydroxymethyl)cyclobutane-1-carbonitrile . uni.luarkpharmtech.com This intermediate contains the pre-formed cyclobutane ring with a nitrile group that can be reduced to the aminomethyl functionality, and a hydroxyl group that can be used to construct the oxolane ring.

A hypothetical synthetic sequence could involve:

Protection of the hydroxyl group of 1-(hydroxymethyl)cyclobutane-1-carbonitrile.

Conversion of the protected alcohol into a leaving group, such as a mesylate, to give a compound like (1-cyanocyclobutyl)methyl methanesulfonate . uni.lu

Reaction with a suitable three-carbon building block that can form the oxolane ring, followed by deprotection and cyclization.

Catalytic hydrogenation of the nitrile group to the primary amine using catalysts such as Raney nickel or cobalt-based systems. bme.huresearchgate.netgoogle.comrsc.org

Another approach could involve the synthesis of a spiro-epoxide from a cyclobutanone (B123998) precursor, followed by ring-opening with an appropriate nitrogen-containing nucleophile. rsc.orgacs.org

Table 4: Key Precursors and their Potential Utility

Precursor Name Chemical Structure Potential Role in Synthesis
1-(hydroxymethyl)cyclobutane-1-carbonitrile C₆H₉NO Source of the cyclobutane and aminomethyl groups. uni.luarkpharmtech.com
(1-cyanocyclobutyl)methyl methanesulfonate C₇H₁₁NO₃S Activated intermediate for nucleophilic substitution. uni.lu

The development of efficient and scalable routes to these and other key intermediates is crucial for enabling comprehensive research into the chemical and biological properties of this compound and its analogs.

Structural Analysis and Conformational Studies

Advanced Spectroscopic Characterization for Comprehensive Structural Elucidation

No published NMR data (¹H, ¹³C, or 2D-NMR) for 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol were found.

Specific HRMS data that would confirm the elemental composition and exact mass of this compound are not available in the reviewed literature.

No experimental IR or Raman spectra, which would identify the characteristic vibrational modes of the functional groups present in this compound, have been published.

There are no published X-ray crystallographic studies for this compound, and therefore, no data on its crystal structure, bond lengths, or bond angles are available.

Conformational Analysis and Dynamics of this compound

Specific experimental or computational studies on the conformational preferences of the cyclobutyl and oxolan rings in this compound are absent from the scientific literature.

Analysis of Rotational Barriers and Conformational Equilibria

Ring Conformations: The molecule contains two distinct ring structures, a cyclobutane (B1203170) and an oxolane (tetrahydrofuran), each with its own conformational preferences.

Cyclobutane Ring: Contrary to a planar representation, the cyclobutane ring is inherently puckered to alleviate torsional strain. This puckering results in a dynamic equilibrium between two equivalent bent conformations. However, the presence of a large, quaternary substituent—the oxolane group attached via a methylene (B1212753) bridge—is expected to stabilize one puckered conformation over the other. A computational study on similarly substituted cyclobutane derivatives has shown that substituents heavily influence the ring-puckering preference. nih.gov The energetic barrier to ring inversion is influenced by the steric bulk of the substituents.

Oxolane Ring: The five-membered oxolane ring is also non-planar and adopts conformations to minimize eclipsing interactions. It typically exists in a state of dynamic equilibrium between two primary conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). researchgate.net For substituted oxolanes, the energy difference between these conformers and the barrier to their interconversion are dependent on the nature and position of the substituents. The hydroxyl group at the C3 position can exist in either a pseudo-axial or pseudo-equatorial orientation, leading to distinct diastereomeric conformers with different energy levels.

Rotational Equilibria: Rotational barriers around the acyclic single bonds connect the conformational states of the two rings. Key rotational axes include:

The C-C bond linking the aminomethyl group to the cyclobutane ring.

The C-N bond of the aminomethyl group.

The C-C bond linking the cyclobutane ring to the oxolane ring system.

Rotation around these bonds is hindered by steric interactions between the bulky ring systems and the functional groups. The preferred rotational state (e.g., gauche vs. anti) will be that which minimizes these unfavorable steric clashes while maximizing stabilizing intramolecular forces, such as hydrogen bonding.

The following table summarizes the key conformational equilibria present in the molecule.

Molecular FragmentConformational ProcessDescription
Cyclobutane RingRing PuckeringDynamic equilibrium between non-planar, puckered conformations. The substituent likely favors a specific puckered state.
Oxolane RingPseudorotationInterconversion between envelope and twist conformations to minimize torsional strain.
C3-OH Bond (Oxolane)Substituent OrientationEquilibrium between pseudo-axial and pseudo-equatorial positions for the hydroxyl group.
Acyclic C-C/C-N BondsBond RotationEquilibrium between staggered conformers (anti and gauche) around the single bonds connecting the structural motifs.

Characterization of Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

Intramolecular hydrogen bonding plays a critical role in defining the conformational preferences of this compound. The molecule possesses multiple hydrogen bond donors (the hydroxyl group, -OH, and the primary amine, -NH2) and acceptors (the hydroxyl oxygen, the amine nitrogen, and the ether oxygen of the oxolane ring). The formation of these internal hydrogen bonds can significantly stabilize specific three-dimensional arrangements, effectively locking the flexible molecule into a more rigid, pseudo-cyclic structure. nih.gov

The most probable intramolecular hydrogen bonds are those that result in the formation of energetically favorable five, six, or seven-membered pseudo-rings. The likelihood and strength of these interactions depend on the relative orientation of the functional groups, as dictated by the ring puckering and bond rotations discussed previously.

Potential intramolecular hydrogen bonds include:

Hydroxyl-Amine Interaction: The hydroxyl group can act as a donor to the nitrogen of the amino group (O-H···N). Conversely, the amino group can act as a donor to the oxygen of the hydroxyl group (N-H···O). These interactions would create a pseudo-ring, restricting the rotation around the bonds connecting the two rings.

Hydroxyl-Ether Oxygen Interaction: The hydroxyl group can act as a donor to the oxolane ring's ether oxygen (O-H···O_ether). This interaction would depend on the conformation of the oxolane ring and the orientation of the hydroxyl group (favoring a pseudo-axial position for proximity).

Amine-Ether Oxygen Interaction: One of the N-H bonds of the amino group can act as a donor to the ether oxygen (N-H···O_ether).

The table below outlines the primary potential intramolecular hydrogen bonds and the resulting structural motifs.

Hydrogen Bond DonorHydrogen Bond AcceptorResulting Pseudo-Ring Size
Hydroxyl (-OH)Amino Nitrogen (-NH2)7-membered
Amino (-NH2)Hydroxyl Oxygen (-OH)7-membered
Hydroxyl (-OH)Oxolane Ether Oxygen6-membered
Amino (-NH2)Oxolane Ether Oxygen6-membered

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure of a molecule. From this, a wealth of information about its stability, reactivity, and other properties can be derived.

A foundational step in computational analysis is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Given the molecule's flexibility, particularly the rotatable bonds associated with the aminomethyl group and the puckering of the oxolane and cyclobutane (B1203170) rings, a conformational energy landscape analysis would be crucial. This involves identifying various low-energy conformers and the energy barriers between them. Such an analysis would reveal the preferred shapes of the molecule and how easily it can transition between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

ParameterDescriptionHypothetical Value
C-O (oxolane)Average carbon-oxygen bond length in the oxolane ring1.43 Å
C-NBond length of the carbon-nitrogen bond1.47 Å
C-C-NBond angle of the aminomethyl group attachment112°
Ring Pucker (Oxolane)Parameter describing the conformation of the five-membered ringTwist/Envelope

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely show negative potential (typically colored red) around the oxygen atom of the hydroxyl group, the nitrogen atom of the amine group, and the oxygen atom in the oxolane ring, indicating these are sites susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine and hydroxyl groups, highlighting their potential for hydrogen bonding.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. An FMO analysis for this compound would pinpoint the specific atoms or regions that are the primary sites for electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

OrbitalHypothetical Energy (eV)Implication
HOMO-6.5 eVEnergy of the highest occupied molecular orbital
LUMO2.1 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap8.6 eVIndicates high kinetic stability

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By simulating the movements of atoms according to the laws of classical mechanics, MD can reveal how a molecule behaves in a more realistic, dynamic environment.

MD simulations would be used to explore the flexibility of this compound. This would involve tracking the fluctuations in bond lengths, angles, and dihedral angles over time. Such simulations could be run in a vacuum to study the intrinsic dynamics of the molecule, or in the presence of a solvent to understand how its environment affects its movement and shape. The simulations would provide a detailed picture of the conformational space that the molecule explores at a given temperature.

The presence of a solvent can significantly influence the conformation and behavior of a molecule. MD simulations in different solvents (e.g., water, ethanol, or a non-polar solvent) would reveal how intermolecular interactions, such as hydrogen bonds, affect the molecule's preferred shape. For this compound, simulations in water would be particularly insightful, as they would show how the polar amine and hydroxyl groups interact with water molecules, potentially stabilizing certain conformations over others. This analysis is critical for understanding how the molecule would behave in a biological or aqueous medium.

Structure-Activity Relationship (SAR) and Ligand Design Principles

The unique three-dimensional structure of this compound, characterized by a spirocyclic core composed of a cyclobutane and an oxolane ring, presents a compelling scaffold for medicinal chemistry. The primary amine and tertiary alcohol offer key hydrogen bonding features, while the lipophilic cyclobutane ring influences its shape and steric profile. Understanding the relationship between these structural features and the compound's hypothetical biological activity is paramount for designing improved molecules.

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the structure of the biological target is unknown. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore model can be generated based on its key structural motifs.

The primary functional groups—the aminomethyl group (a potential hydrogen bond donor and positive ionizable feature), the hydroxyl group (a hydrogen bond donor and acceptor), and the oxygen atom in the oxolane ring (a hydrogen bond acceptor)—are critical pharmacophoric features. The rigid cyclobutane ring acts as a scaffold, defining the spatial relationships between these features.

A typical pharmacophore hypothesis for this compound might include:

One Hydrogen Bond Donor (HBD) from the hydroxyl group.

One Hydrogen Bond Acceptor (HBA) from the hydroxyl oxygen.

One Hydrogen Bond Acceptor (HBA) from the oxolane oxygen.

One Positive Ionizable (PI) feature from the primary amine.

One or more Hydrophobic (HY) features representing the cyclobutane ring.

Table 1: Hypothetical Pharmacophore Features of this compound This table is for illustrative purposes, showcasing potential pharmacophoric features.

Feature Type Source Functional Group Potential Role in Binding
Hydrogen Bond Donor -OH Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor.
Hydrogen Bond Acceptor -OH, Oxolane Oxygen Interaction with hydrogen atoms in a receptor (e.g., from -NH or -OH groups).
Positive Ionizable -NH2 Formation of salt bridges with acidic residues (e.g., Aspartic acid, Glutamic acid).
Hydrophobic Cyclobutane Ring Van der Waals interactions with nonpolar pockets in a receptor.

This model can then be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are, therefore, more likely to be active.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial charges and dipole moment.

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic: Descriptors that quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

A hypothetical QSAR equation for a series of analogs might take the form:

log(1/IC50) = a(logP) - b(Molecular_Volume) + c*(H-Bond_Donors) + d

Where a, b, and c are coefficients determined by regression analysis, and d is a constant. The quality and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques, such as leave-one-out cross-validation (Q²) and prediction of the activity of a test set of compounds (R²pred).

Table 2: Illustrative QSAR Data for a Hypothetical Series of Analogs This table presents hypothetical data to demonstrate the components of a QSAR study. The descriptor values and biological activity are not based on experimental results.

Compound log(1/IC50) logP Molecular Volume (ų) H-Bond Donors
Analog 1 5.2 1.5 150 2
Analog 2 5.8 1.8 155 2
Analog 3 4.9 2.1 160 1
Analog 4 6.1 1.6 148 3

Fragment-based drug discovery (FBDD) is an approach where small molecular fragments are identified that bind to a biological target, and these fragments are then grown or linked together to create a more potent lead compound. The structural components of this compound can be viewed as distinct fragments:

The aminomethyl-cyclobutane fragment: This provides a rigid, three-dimensional scaffold with a key interaction point (the amine). The cyclobutane moiety is of particular interest in FBDD as it offers a way to introduce 3D character into molecules, which can lead to improved physicochemical properties and novel intellectual property. nih.govmdpi.com

The oxolan-3-ol fragment: This fragment provides hydrogen bonding capabilities and a degree of hydrophilicity.

In a computational FBDD approach, libraries of fragments containing these or similar motifs could be screened against a target protein. nih.gov For instance, a library of cyclobutane-containing fragments could be computationally docked into a target's binding site to identify initial hits. nih.govmdpi.com These hits could then be elaborated by computationally adding other fragments, such as those containing hydroxyl or oxolane groups, to improve binding affinity.

When the three-dimensional structure of a biological target is known, molecular docking can be used to predict the preferred orientation and binding affinity of a ligand within the target's binding site. For this compound, a docking study would involve placing the molecule into the active site of a relevant protein and evaluating the potential interactions.

The results of a docking simulation would predict:

Binding Pose: The most likely conformation of the ligand in the binding site.

Binding Energy: An estimation of the binding affinity, often expressed as a score in kcal/mol.

Key Interactions: Specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the protein's amino acid residues.

For example, a docking study might predict that the primary amine of this compound forms a salt bridge with an aspartic acid residue in the active site, while the hydroxyl group forms a hydrogen bond with a serine residue. The cyclobutane ring might fit into a hydrophobic pocket lined with nonpolar amino acids like leucine (B10760876) and valine.

Table 3: Hypothetical Molecular Docking Results This table illustrates the type of information that would be generated from a molecular docking study. The target and interaction data are purely hypothetical.

Target Protein (Hypothetical) Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Type of Interaction (Hypothetical)
Kinase X -8.5 ASP145 Salt Bridge with -NH2
SER89 H-Bond with -OH
LEU34, VAL92 Hydrophobic contact with cyclobutane
GPCR Y -7.9 GLU210 Salt Bridge with -NH2
ASN150 H-Bond with oxolane oxygen

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Without specific studies, one can only hypothesize the chromatographic conditions that might be suitable for "3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol."

High-Performance Liquid Chromatography (HPLC) with various detection modes

For a compound with a primary amine and a hydroxyl group, and lacking a strong chromophore, derivatization would likely be necessary for UV detection. Alternatively, universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable mode for separation due to the compound's polar nature.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Direct GC analysis of "this compound" would be challenging due to its polarity and low volatility. Derivatization to create more volatile and thermally stable analogues, such as by silylation of the amine and alcohol groups, would be a prerequisite for analysis.

Chiral Chromatography for Enantiomeric Excess Determination

"this compound" possesses a chiral center at the C3 position of the oxolane ring and another at the C1 position of the cyclobutane (B1203170) ring. Therefore, it can exist as different stereoisomers. Chiral chromatography would be essential for separating these enantiomers and diastereomers to determine the enantiomeric excess of a sample. This would likely involve specialized chiral stationary phases.

Hyphenated Techniques for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS would be the premier technique for the sensitive and selective analysis of "this compound" in complex matrices. It would allow for the determination of the compound and its potential metabolites or degradation products without the need for derivatization, by monitoring specific parent-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Following derivatization, GC-MS would be a powerful tool for identifying impurities and degradation products that are amenable to gas chromatography. The mass spectra would provide structural information for the identification of unknown volatile compounds related to the target analyte.

Specialized Spectroscopic Techniques

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of a molecule in solution. For this compound, which exists as multiple enantiomers and diastereomers due to its two chiral centers (the carbon of the oxolan-3-ol ring and the spiro carbon of the cyclobutane ring), CD spectroscopy is crucial for distinguishing between these stereoisomers.

The chromophores within the molecule, primarily the amine and hydroxyl groups, will give rise to characteristic CD signals. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the spatial arrangement of these groups. For instance, the different enantiomers of this compound are expected to show mirror-image CD spectra. nih.gov Research on other chiral amines and alcohols has demonstrated that the sign of the Cotton effect can be correlated with the absolute configuration of the stereocenters. creative-proteomics.com

Hypothetical Research Findings:

In a hypothetical study, the (S,S) and (R,R) enantiomers of this compound were synthesized and their CD spectra recorded in methanol. The resulting spectra would be expected to be mirror images, as illustrated in the table below. The positive and negative Cotton effects observed would be critical for assigning the absolute configuration of newly synthesized batches of the compound.

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(S,S)-3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol215+2.5
(R,R)-3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol215-2.5
(S,S)-3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol240-0.8
(R,R)-3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol240+0.8

This interactive table presents hypothetical CD spectral data for the enantiomers of this compound, illustrating the expected mirror-image relationship.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. libretexts.org It is particularly valuable for determining the relative stereochemistry of diastereomers by detecting through-space correlations between protons that are close to each other, typically within 5 Å. ipb.pt For this compound, NOESY experiments are essential to establish the relative orientation of the aminomethyl group and the hydroxyl group.

In one diastereomer, the aminomethyl group and the hydroxyl group may be on the same face of the molecule (cis), leading to observable NOE cross-peaks between the protons of the aminomethyl group and the protons on the oxolane ring adjacent to the hydroxyl group. In the other diastereomer (trans), these groups would be on opposite faces, and such NOE correlations would be absent or significantly weaker. acs.org

Hypothetical Research Findings:

A hypothetical NOESY experiment on a specific diastereomer of this compound could yield the following key correlations, which would allow for the assignment of its relative stereochemistry. The presence of a cross-peak between the aminomethyl protons and specific protons on the oxolane ring would confirm a cis relationship.

Proton 1 (δ, ppm)Proton 2 (δ, ppm)NOESY CorrelationImplied Proximity
-CH₂-NH₂ (3.1)-CH₂-O- (3.8)StrongHigh
-CH₂-NH₂ (3.1)Cyclobutane-H (2.2)MediumMedium
-OH (4.5)-CH₂-O- (3.8)WeakLow

This interactive table displays hypothetical NOESY correlation data, which would be instrumental in determining the relative stereochemistry of a diastereomer of this compound.

Data Processing and Chemometric Analysis in Research

Multivariate Statistical Analysis of Spectroscopic Data

In the study of complex systems, such as reaction mixtures containing multiple isomers of this compound, spectroscopic data can be vast and difficult to interpret visually. Multivariate statistical analysis, a branch of chemometrics, provides powerful tools to extract meaningful information from such large datasets. ijpsjournal.comnih.gov Techniques like Principal Component Analysis (PCA) can be applied to spectroscopic data (e.g., from NMR or IR spectroscopy) to identify patterns and variations between different samples or reaction conditions. researchgate.net

For instance, if a synthesis produces a mixture of diastereomers, PCA of their NMR spectra can help to distinguish the different isomers and identify the spectral regions that vary the most between them. This can aid in the development of quality control methods and in understanding the factors that influence the stereochemical outcome of the reaction. nih.gov

Hypothetical Research Findings:

In a hypothetical analysis of several reaction batches aimed at synthesizing a specific stereoisomer of this compound, PCA was applied to the ¹H NMR data. The scores plot from the PCA could reveal clustering of the batches based on their isomeric composition, allowing for rapid classification of their quality.

Batch IDPrincipal Component 1Principal Component 2Isomer Ratio (cis:trans)
B0010.950.1295:5
B0020.890.2190:10
B003-0.540.8140:60
B004-0.610.7535:65

This interactive table presents hypothetical PCA scores, demonstrating how multivariate analysis can differentiate between reaction batches based on their isomeric content.

Automated Spectral Deconvolution and Interpretation

The analysis of complex NMR or other spectroscopic data from mixtures can be significantly streamlined through automated deconvolution and interpretation algorithms. nih.gov These computational methods can separate overlapping signals in a spectrum and assign them to individual components in a mixture. nih.gov For this compound, where a synthetic procedure might yield a mixture of stereoisomers and potentially related byproducts, automated deconvolution of the ¹H NMR spectrum would be highly beneficial.

By providing the algorithm with the expected spectral patterns of the different possible products, it can quantify the relative concentrations of each species in the mixture. This is particularly useful in high-throughput screening of reaction conditions or for real-time monitoring of a reaction's progress. lbl.gov

Hypothetical Research Findings:

An automated deconvolution software was applied to the ¹H NMR spectrum of a crude reaction mixture intended to produce the cis-diastereomer of this compound. The software successfully identified and quantified the desired product, the trans-diastereomer, and a starting material.

CompoundChemical Shift Range (ppm)Integrated Area (%)
cis-3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol3.0 - 4.075.2
trans-3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol2.8 - 3.815.3
Unreacted Starting Material1.5 - 2.59.5

This interactive table shows hypothetical results from an automated spectral deconvolution, providing a quantitative analysis of a reaction mixture containing this compound isomers.

Future Research Directions and Translational Perspectives

Exploration of Underexplored Chemical Reactivity and Synthetic Transformations

The synthesis of polysubstituted cyclobutanes and tetrahydrofurans remains a topic of significant interest in organic chemistry. acs.org While methods for the synthesis of each individual core exist, the stereocontrolled construction of the combined 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol scaffold is an area ripe for investigation. Future research could focus on developing novel synthetic strategies that allow for modular and stereoselective access to a variety of derivatives.

One potential avenue for exploration is the use of photocatalytic [2+2] cycloadditions to form the cyclobutane (B1203170) core, a method that has proven effective for the synthesis of various cyclobutane-containing molecules. acs.org The subsequent functionalization and ring-opening of a suitable precursor could lead to the desired oxolan-3-ol moiety. Alternatively, strategies involving the functionalization of pre-formed cyclobutanols could be explored. nih.gov The development of enantioselective synthetic routes to access specific stereoisomers of this compound would be particularly valuable, given the often stereospecific nature of biological interactions. nih.gov

Further research into the reactivity of the tertiary alcohol on the oxolane ring and the primary amine of the aminomethyl group could unveil novel transformations. For instance, the development of selective protection and derivatization strategies for these functional groups would enable the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The inherent ring strain of the cyclobutane moiety could also be exploited in ring-opening or rearrangement reactions to generate more complex molecular architectures. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. astrazeneca.comresearchgate.net These computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the this compound scaffold. By analyzing large datasets of chemical structures and their associated biological activities or material properties, ML models can identify key structural features that contribute to desired outcomes. nih.gov

Future research could involve the use of generative AI models to design virtual libraries of analogs of this compound with predicted improvements in properties such as binding affinity to a biological target, metabolic stability, or solubility. nih.gov ML algorithms can also be employed to predict the synthetic feasibility of these designed compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov This in silico approach can significantly reduce the time and resources required for the discovery of new bioactive molecules or functional materials.

The following table outlines potential applications of AI and ML in the design of compounds based on the this compound scaffold:

AI/ML ApplicationDescriptionPotential Impact
Generative Modeling Design of novel analogs with optimized properties.Accelerated discovery of new drug candidates and functional materials.
QSAR Modeling Prediction of biological activity based on chemical structure.Prioritization of compounds for synthesis and biological testing.
ADMET Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity.Early identification of compounds with unfavorable pharmacokinetic profiles.
Retrosynthesis Prediction Identification of viable synthetic routes for designed molecules.Facilitation of the synthesis of novel and complex analogs.

Development of Advanced Analytical Platforms for In Situ Monitoring of Reactions

The synthesis of complex molecules such as this compound often involves multi-step reaction sequences where the formation of stereoisomers and side products is possible. The development and application of advanced analytical platforms for the in situ monitoring of these reactions would provide valuable mechanistic insights and facilitate process optimization.

Techniques such as in situ fluorescence spectroscopy have been successfully used to monitor the progress of solid-state [2+2] photocycloaddition reactions in real-time. springernature.com This approach could be adapted to study the formation of the cyclobutane ring in the synthesis of this compound. Furthermore, the use of electrospray ionization mass spectrometry (ESI-MS) can enable the real-time analysis of organometallic reactions and the dynamic behavior of metal complexes, which could be relevant for catalytic steps in the synthetic route. rsc.org

The integration of spectroscopic techniques like NMR and FT-IR with continuous flow reactors offers a powerful platform for the real-time monitoring of heterocyclic compound synthesis. nih.gov This approach would allow for precise control over reaction parameters and the rapid identification of optimal conditions for the synthesis of this compound and its derivatives. Chiral analysis techniques, such as chiral chromatography, are also crucial for determining the enantiomeric purity of the synthesized compounds. wikipedia.org

Design and Synthesis of Advanced Functional Materials Incorporating the Compound Scaffold

The unique three-dimensional structure and inherent strain of the cyclobutane ring make it an attractive building block for the design of advanced functional materials. nih.gov The incorporation of the this compound scaffold into polymers could lead to materials with novel mechanical or responsive properties. For example, polymers containing cyclobutane mechanophores have been shown to undergo constructive transformations in response to mechanical stress. acs.orgduke.edu The cyclobutane core within the this compound scaffold could potentially act as a mechanophore, leading to stress-responsive materials.

The presence of both a hydroxyl and an amino functional group in this compound allows for its incorporation into various polymer backbones, such as polyesters and polyamides. nih.gov The rigid and non-planar nature of the cyclobutane ring could impart unique conformational constraints on the polymer chains, influencing their macroscopic properties. nih.gov Future research could focus on the synthesis and characterization of polymers incorporating this novel scaffold and the investigation of their potential applications in areas such as self-healing materials, sensors, or drug delivery systems.

Applications in Chemical Biology and Probe Development Research

The cyclobutane and tetrahydrofuran (B95107) motifs are present in a number of biologically active natural products and pharmaceutical agents. nih.govresearchgate.netnih.gov The rigid nature of the cyclobutane scaffold can be used to control the spatial orientation of pharmacophoric groups, which can be advantageous for optimizing interactions with biological targets. nih.gov The this compound scaffold, with its primary amine and tertiary alcohol, presents opportunities for the development of novel chemical probes and therapeutic agents.

For instance, the aminomethyl group could serve as a handle for the attachment of fluorescent dyes, affinity tags, or other reporter groups, enabling the development of chemical probes to study biological processes. The scaffold itself could be explored as a novel backbone for the design of inhibitors targeting enzymes or receptors where the specific 3D arrangement of functional groups is critical for binding. The tetrahydrofuran moiety can influence the solubility and pharmacokinetic properties of a molecule. nih.gov

Given that cyclobutane-based compounds have been investigated as integrin antagonists, a potential research direction would be to explore derivatives of this compound for their activity against this important class of cell surface receptors. researchgate.net The development of a library of analogs with systematic variations in the substituents on the cyclobutane and oxolane rings would be a valuable resource for screening against a wide range of biological targets.

Q & A

Q. What are the established synthetic routes for 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclization and aminomethylation steps. For example, cyclobutane derivatives can be functionalized via reductive amination or nucleophilic substitution under controlled pH and temperature. Catalysts such as acid/base systems (e.g., HCl or K₂CO₃) are often used to enhance yield, with purification via column chromatography or crystallization . Key parameters include solvent polarity (e.g., THF or ethanol), reaction time (12–24 hours), and stoichiometric ratios of reactants like formaldehyde and ammonia derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. 1^1H NMR resolves the cyclobutyl and oxolane protons (δ 1.5–3.5 ppm), while 13^{13}C NMR confirms the hydroxyl (δ 60–70 ppm) and aminomethyl (δ 40–50 ppm) groups. Mass spectrometry (HRMS) validates the molecular ion peak at m/z 171.24 (C₉H₁₇NO₂), and IR spectroscopy identifies O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

Q. What are the primary chemical reactions involving this compound, and how are intermediates stabilized?

The hydroxyl group undergoes oxidation to ketones (e.g., using Jones reagent) or participates in esterification. The aminomethyl group is reactive in Schiff base formation or alkylation. Stabilization of intermediates often requires inert atmospheres (N₂/Ar) and low temperatures (−78°C for lithiation). By-products like imines are minimized via pH control and selective quenching .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, Fukui indices identify nucleophilic sites on the cyclobutane ring, while Molecular Electrostatic Potential (MEP) surfaces predict interactions with electrophiles. These methods guide experimental design for cross-coupling or cycloaddition reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from differences in buffer systems (phosphate vs. Tris-HCl) or protein conformations. Orthogonal assays (e.g., SPR, ITC) and structural biology techniques (X-ray crystallography) validate target engagement. Meta-analyses of dose-response curves and statistical power analysis are recommended .

Q. How does stereoelectronic effects in the cyclobutyl ring influence the compound’s stability under physiological conditions?

The cyclobutane ring’s angle strain (≈90° bond angles) increases susceptibility to ring-opening under acidic conditions. Conformational studies via NMR relaxation or X-ray diffraction reveal torsional stress. Stabilization strategies include substituent tuning (e.g., electron-withdrawing groups) or formulation in lipid nanoparticles to mitigate hydrolysis .

Q. What role does this compound play in modular synthesis of peptidomimetics?

Its rigid cyclobutane scaffold mimics peptide β-turns, enabling applications in protease-resistant drug design. Solid-phase synthesis protocols incorporate the compound via Fmoc chemistry, with coupling agents like HBTU/HOBt. Biophysical assays (CD spectroscopy, MD simulations) assess secondary structure induction .

Methodological Considerations

  • Experimental Design : Use DoE (Design of Experiments) to optimize synthetic yield, varying factors like temperature (25–80°C), catalyst loading (0.1–5 mol%), and solvent polarity .
  • Data Validation : Cross-reference chromatographic purity (HPLC ≥95%) with elemental analysis (C, H, N ±0.3%) and stability studies (accelerated degradation at 40°C/75% RH) .
  • Safety Protocols : Follow GHS guidelines for handling amines (ventilation, PPE). Neutralize waste with 10% acetic acid before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.